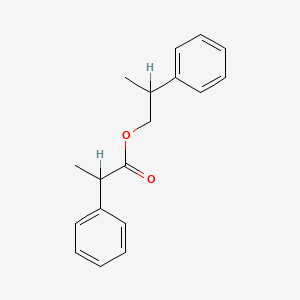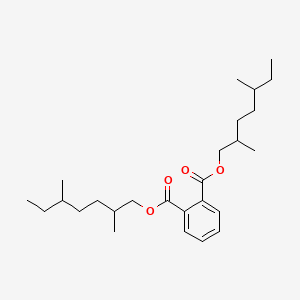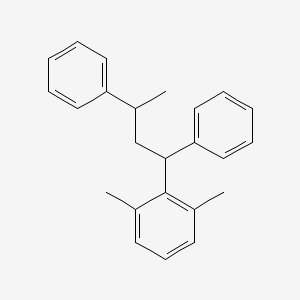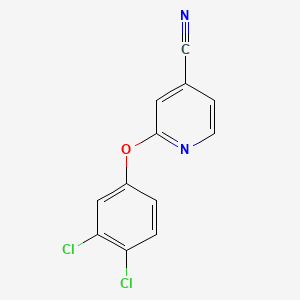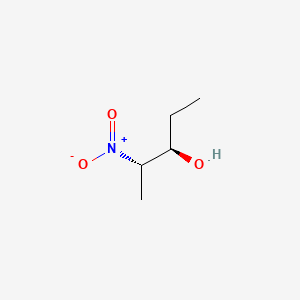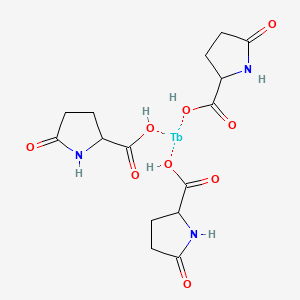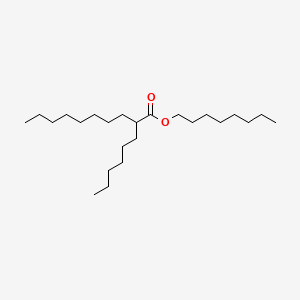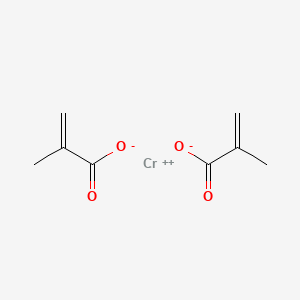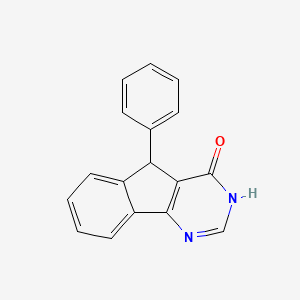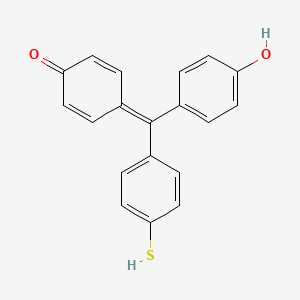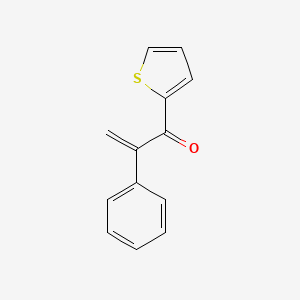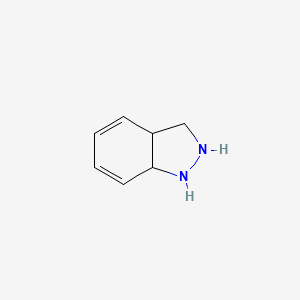
Tetrahydroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydroindazole is a heterocyclic compound that belongs to the class of fused pyrazole systems It is characterized by a five-membered ring containing two nitrogen atoms and three adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydroindazole can be synthesized through various methods. One common approach involves the reaction of 2-acetylcyclohexanone with different hydrazines under reflux or microwave irradiation conditions. Microwave irradiation has been found to favor the formation of the desired products with improved yields and shortened reaction times . Another method involves the reaction of 4-(4-ketone-3,6,6-trimethyl-1-tetrahydroindazole) with a hydrazine compound under alkaline conditions .
Industrial Production Methods
Industrial production of this compound derivatives often employs green chemistry principles. Microwave-assisted synthesis is a preferred method due to its efficiency, shorter reaction times, and reduced use of volatile organic compounds . This method is eco-friendly and offers excellent yields compared to conventional methods.
Chemical Reactions Analysis
Types of Reactions
Tetrahydroindazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Tetrahydroindazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and modulators of biological pathways.
Medicine: Investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of tetrahydroindazole derivatives varies depending on their specific structure and target. For example, some this compound derivatives act as inhibitors of dihydroorotate dehydrogenase, leading to increased synthesis of p53 and enhanced tumor cell killing . The molecular targets and pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Indazole: A closely related compound with a similar structure but lacking the tetrahydro ring.
Pyrazole: Another related compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: A compound with a fused benzene and imidazole ring system.
Uniqueness of Tetrahydroindazole
This compound is unique due to its fused pyrazole system, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various biological assays, making it a valuable scaffold for drug development and other applications .
Properties
CAS No. |
92332-99-5 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2,3,3a,7a-tetrahydro-1H-indazole |
InChI |
InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h1-4,6-9H,5H2 |
InChI Key |
CSDFHCDNAZPVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC=CC2NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


